

structure-activity relationship (SAR) of tetrahydroquinazoline-diones

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Diones and their Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Among its many variations, the quinazoline-2,4-dione core and its related structures are particularly significant, serving as the foundational framework for drugs targeting adrenergic receptors, bacterial enzymes, and viral proteins. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. We will delve into the critical structural modifications that govern potency and selectivity, with a primary focus on the well-established pharmacology of α 1-adrenergic receptor antagonists like Prazosin and Doxazosin.

Furthermore, this guide explores the emerging SAR landscape for quinazoline-diones as antibacterial and antiviral agents. Detailed synthetic protocols, quantitative biological data, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for the rational design of novel therapeutic candidates based on this versatile heterocyclic system.

The Quinazoline-2,4-dione Core: A Privileged Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in both natural products and synthetic pharmaceuticals.^[1] The dione variant, specifically the quinazoline-2,4(1H,3H)-dione, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for drug design.

While the term "tetrahydroquinazoline-dione" suggests a fully saturated heterocyclic ring, the most clinically successful and extensively studied compounds in this class, such as Prazosin, feature an aromatic quinazoline core. Dihydro- and tetrahydro- versions exist and are subjects of research, but the bulk of established SAR data pertains to the aromatic quinazoline backbone.^{[2][3]} Therefore, this guide will focus predominantly on the SAR of the broader quinazoline and quinazoline-dione family, providing the most robust and actionable insights for drug development professionals. The core structure and numbering system are illustrated below.



General structure of the Quinazoline-2,4-dione core with standard IUPAC numbering.

Figure 1. Core structure of Quinazoline-2,4(1H,3H)-dione.

General Synthetic Strategies

The construction of the quinazoline-2,4-dione scaffold is well-established, with multiple routes available. A common and versatile method involves the cyclization of 2-aminobenzonitrile derivatives or the reaction of isatoic anhydrides with amines. A representative protocol for synthesizing 1,3-disubstituted quinazoline-2,4-diones is detailed below, providing a foundational method that can be adapted for various analogues.

Experimental Protocol: Synthesis of 1,3-Disubstituted Quinazoline-2,4-dione Derivatives

This protocol describes a two-step process starting from a substituted 2-aminobenzoic acid.

Step 1: Synthesis of Isatoic Anhydride Intermediate

- Dissolve the selected 2-aminobenzoic acid derivative (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Add triphosgene (0.4 eq) portion-wise, ensuring the temperature does not exceed 5°C.
Causality Note: Triphosgene serves as a safer, solid-form equivalent of phosgene for the cyclization reaction, forming the reactive N-carboxyanhydride.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure. The resulting crude isatoic anhydride is often used directly in the next step without further purification.

Step 2: Formation of the Quinazoline-2,4-dione

- Dissolve the crude isatoic anhydride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
- Add the desired primary amine (R^1-NH_2 , 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
- Heat the reaction to 80-100°C and stir for 8-12 hours. Causality Note: The amine first opens the anhydride ring by attacking the C2 carbonyl, followed by an intramolecular cyclization and dehydration to form the dione ring.
- To introduce a second substituent, cool the reaction to room temperature and add a base like sodium hydride (NaH, 1.2 eq), followed by the addition of an alkylating agent (e.g., R^3-Br , 1.2 eq).
- Stir at room temperature until TLC indicates completion.
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product using column chromatography on silica gel.



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Caption: General workflow for the synthesis of 1,3-disubstituted quinazoline-2,4-diones.

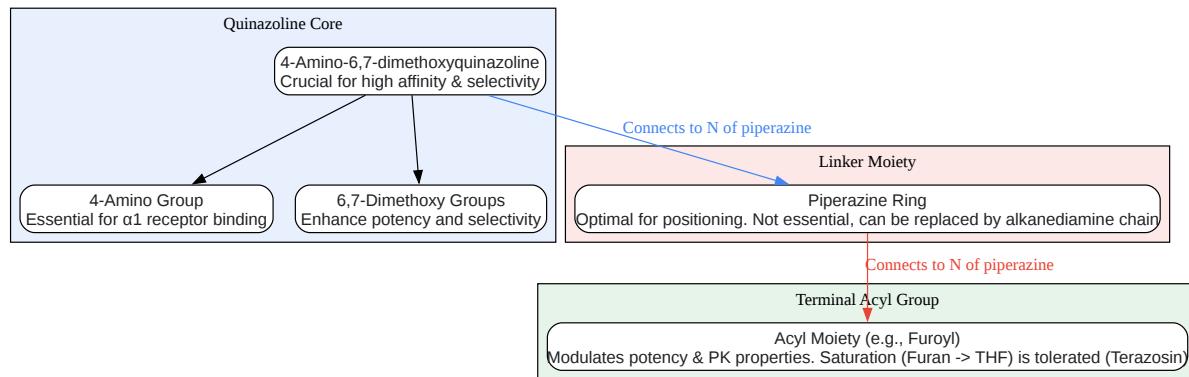
SAR as Alpha-1 Adrenergic Receptor Antagonists

The most profound success of the quinazoline scaffold is in the development of selective α 1-adrenergic receptor antagonists for treating hypertension and benign prostatic hyperplasia (BPH).^[4] The SAR of this class, exemplified by Prazosin, Doxazosin, and Terazosin, is well-defined and serves as a classic case study in medicinal chemistry.^[5]

The Core Pharmacophore

The general pharmacophore consists of three key components:

- The Quinazoline Core: Responsible for binding and selectivity.
- The Linker: Typically a piperazine ring, which correctly orients the other two components.
- The Acyl Moiety: Modulates potency and pharmacokinetic properties.



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Caption: Key pharmacophoric elements for quinazoline-based $\alpha 1$ -adrenergic antagonists.

SAR Analysis of Key Components

- The Quinazoline Core: The 4-amino group is considered essential for high-affinity binding to the $\alpha 1$ receptor.^[4] The 6,7-dimethoxy substitution pattern on the quinazoline ring is critical for both high potency and, importantly, high selectivity over $\alpha 2$ receptors.^[6] Removal or relocation of these methoxy groups leads to a significant loss in activity.
- The Linker Moiety: While the piperazine ring is present in most clinical candidates, studies have shown it is not indispensable.^{[6][7]} It can be replaced with flexible alkanediamine chains of specific lengths without losing $\alpha 1$ selectivity.^[7] This indicates the primary role of the linker is to maintain the optimal spatial distance and orientation between the quinazoline core and the terminal acyl group. However, modifications to the piperazine ring itself, such as adding alkyl groups, can influence potency and selectivity, suggesting it interacts with a lipophilic pocket on the receptor.^[8]

- The Terminal Acyl Group: This part of the molecule is highly amenable to modification. Prazosin contains a furoyl group. Its saturation to a tetrahydrofuran ring, as seen in Terazosin, is well-tolerated and results in a compound with similar activity.[9] Doxazosin features a more complex benzodioxin-containing acyl group, which contributes to its long half-life.[5][10] These modifications demonstrate that the receptor can accommodate various cyclic structures in this region, which can be exploited to fine-tune pharmacokinetic profiles.

Quantitative SAR Data

The table below summarizes the activity of key clinical drugs at α_1 -adrenergic receptor subtypes.

Compound	Core Modification	Linker	Terminal Group	α_1 Affinity (pA ₂) / Potency	Reference(s)
Prazosin	4-Amino-6,7-dimethoxyquinazoline	Piperazine	Furoyl	High	[7][10]
Doxazosin	4-Amino-6,7-dimethoxyquinazoline	Piperazine	2,3-dihydro-1,4-benzodioxin-2-yl-carbonyl	High, long half-life	[5][6][10]
Terazosin	4-Amino-6,7-dimethoxyquinazoline	Piperazine	Tetrahydrofuryl	High	[5][9]
Alfuzosin	4-Amino-6,7-dimethoxyquinazoline	Acyclic diamine	Propionyl	High	[6]

SAR as Antibacterial Agents

More recently, the quinazoline-2,4-dione scaffold has been identified as a promising framework for developing novel antibacterial agents that act as fluoroquinolone-like inhibitors of bacterial

DNA gyrase and topoisomerase IV.[11] The SAR for this activity differs significantly from that of the α 1-antagonists.

The primary sites for modification are the N-1 and N-3 positions of the dione ring. Potent activity is often achieved by introducing moieties capable of specific interactions within the enzyme's binding pocket.

- **N-1 and N-3 Substitutions:** Studies show that attaching heterocyclic rings, such as triazoles, to the N-1 and N-3 positions via alkyl linkers can confer significant antibacterial activity.[11]
- **Molecular Hybridization:** Fusing the quinazoline-2,4-dione scaffold with other known bioactive heterocycles, like eight-membered azocine rings, has been shown to produce compounds with potent activity against Gram-positive bacteria, including *Staphylococcus aureus*.[12] For instance, compounds 2b (thia-azocine fused) and 2c (tri/tetr-azocine fused) showed minimum inhibitory concentrations (MICs) of 10-13 mg/mL against *S. haemolyticus* and *S. aureus*.[12]

The SAR suggests that bulky and functionalized substituents at N-1 and N-3 are key to achieving potent inhibition of bacterial topoisomerases.

Emerging SAR: Antiviral Activity

The versatility of the quinazoline-dione scaffold is further highlighted by its exploration as an antiviral agent. A series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were designed and synthesized as dual inhibitors of HIV-1 reverse transcriptase (RNase H function) and integrase. [13]

- **The 3-Hydroxy Group:** This feature appears critical for the chelating interaction with the two magnesium ions in the active sites of both RNase H and integrase, a common mechanism for inhibitors of these enzymes.
- **Substitutions on the Benzene Ring:** Modifications on the fused benzene ring modulate potency. For example, compound II-4 from the study, which had a specific substitution pattern, was the most potent, with an IC_{50} value of 0.41 μ M against RNase H.[13]

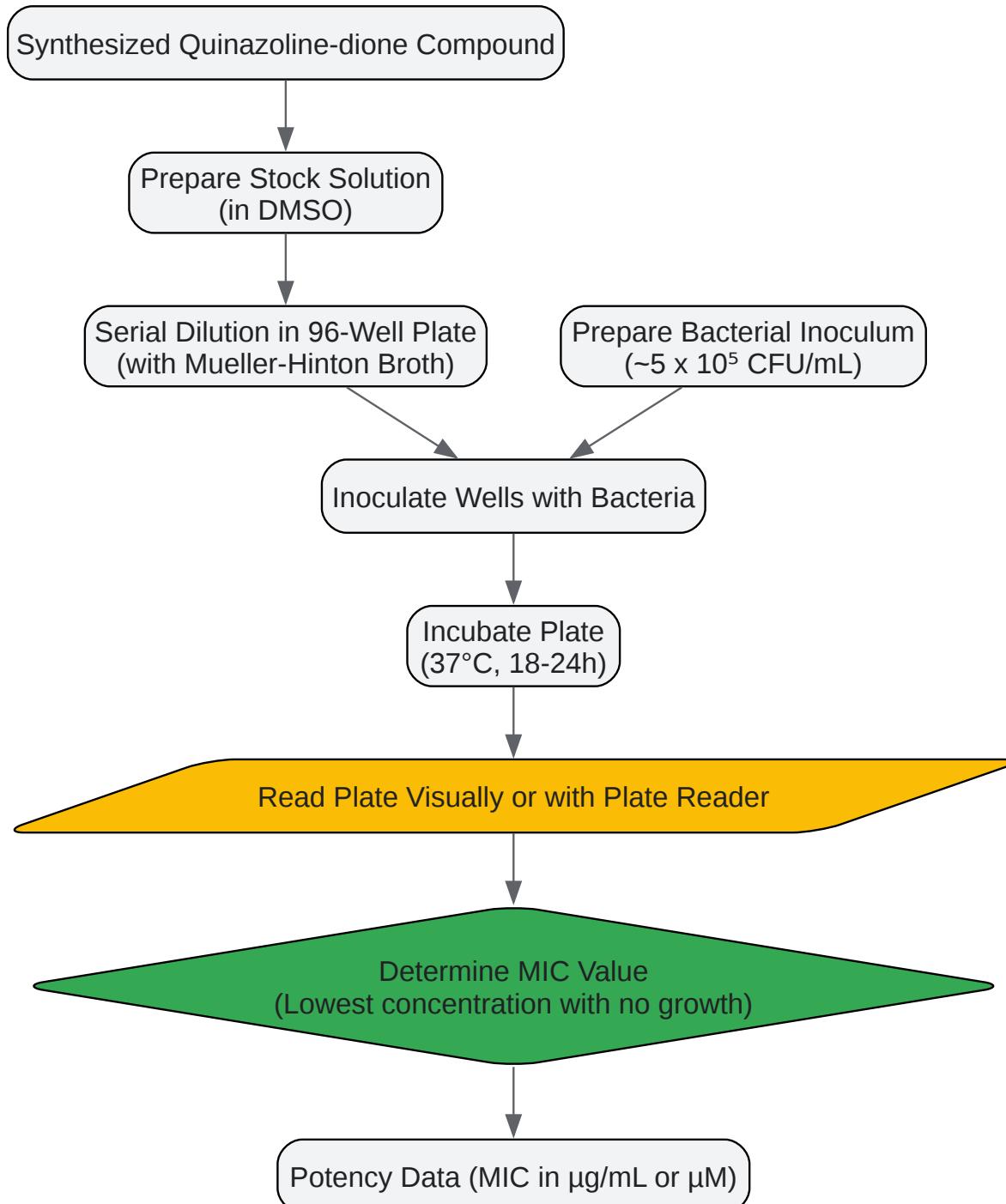
These findings confirm that the quinazoline-2,4-dione is a valuable lead structure for further optimization into potent dual-action anti-HIV agents.[13]

Key Experimental Protocol: MIC Determination

To assess the antibacterial efficacy of newly synthesized compounds, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Assay

- Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
- Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
- Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
- Data Analysis: Record the MIC value for each compound against each bacterial strain. Lower MIC values indicate higher potency.

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Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The quinazoline-2,4-dione scaffold and its relatives have unequivocally demonstrated their value in drug discovery, leading to blockbuster drugs and providing a fertile ground for new therapeutic developments. The SAR is highly target-dependent:

- For α 1-adrenergic antagonism, a 4-amino-6,7-dimethoxyquinazoline core is paramount, with the linker and acyl moieties serving to fine-tune potency and pharmacokinetics.
- For antibacterial activity, the focus shifts to substitutions at the N-1 and N-3 positions, where appended heterocyclic systems can drive potent inhibition of bacterial topoisomerases.
- For antiviral (HIV) activity, a 3-hydroxy group appears to be a key pharmacophoric element for interacting with metalloenzyme active sites.

Future research should focus on leveraging this target-specific SAR knowledge. For instance, exploring novel linkers and acyl groups for α 1-antagonists could lead to agents with improved subtype selectivity or better side-effect profiles. For antibacterials, a systematic exploration of diverse heterocyclic substituents at N-1 and N-3 could yield compounds that overcome existing resistance mechanisms. The application of computational modeling and machine learning to the vast existing SAR data could further accelerate the discovery of next-generation therapeutics based on this remarkably versatile and enduring scaffold.

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